molecular formula C17H17NO4 B6664587 3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid

3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid

Cat. No.: B6664587
M. Wt: 299.32 g/mol
InChI Key: YAMPYCBMZNSFQZ-UHFFFAOYSA-N
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Description

3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid typically involves multiple steps, starting with the preparation of the furan and pyrrolidine intermediates. One common method involves the radical bromination of a furan derivative, followed by a series of coupling reactions to introduce the pyrrolidine and benzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave irradiation and specific catalysts such as Pd(PPh3)4/K2CO3 for cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrrolidine ring can produce alcohol derivatives.

Scientific Research Applications

3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid apart is its combination of the furan, pyrrolidine, and benzoic acid moieties, which confer unique chemical and biological properties.

Properties

IUPAC Name

3-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(11-12-4-1-5-13(10-12)17(20)21)18-8-2-6-14(18)15-7-3-9-22-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMPYCBMZNSFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC(=CC=C2)C(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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